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Compound of Interest

Des(dimethylamino)hydroxyrizatrip
Compound Name:

tan
CAS No.: 160194-39-8
Cat. No.: B1589140

Get Quote

Executive Summary & Nomenclature Clarification

Objective: This guide provides a technical comparison between the active pharmaceutical
ingredient Rizatriptan and its critical pharmacopeial impurity,
Des(dimethylamino)hydroxyrizatriptan (commonly designated as Rizatriptan EP Impurity F).

Nomenclature & Identity: In the context of drug development and impurity profiling,
"Des(dimethylamino)hydroxyrizatriptan” refers to the structural analog where the
dimethylamino moiety of Rizatriptan is replaced by a hydroxyl group. This transformation
converts the tryptamine core into a tryptophol (indole ethanol) derivative.
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. Des(dimethylamino)hydroxyr
Feature Rizatriptan (API) .
izatriptan

Rizatriptan Impurity F (EP

Common Name Rizatriptan
Standard)

N,N-dimethyl-2-[5-(1,2,4-

. ) ) 2-[5-(1,2,4-triazol-1-
Chemical Name triazol-1-ylmethyl)-1H-indol-3-

lleth . ylmethyl)-1H-indol-3-yl]ethanol
yllethanamine

144034-80-0 (Benzoate:
CAS Number 160194-39-8
145202-66-0)

Molecular Formula

Molecular Weight 269.35 g/mol 242.28 g/mol

Functional Class Tryptamine (Basic) Tryptophol (Neutral/Polar)

Chemical & Physical Properties Comparison

The structural deviation significantly alters the physicochemical behavior, particularly acid-base
chemistry, which is the primary lever for analytical separation.

Structural Analysis

o Rizatriptan: Contains a tertiary aliphatic amine.[1] This site is highly basic (

), making the molecule positively charged at physiological and acidic pH.

» Impurity F: Contains a primary alcohol. This group is neutral under standard
chromatographic conditions. The loss of the basic center drastically reduces its polarity in
acidic buffers compared to the protonated API.

Solubility & Lipophilicity
e Rizatriptan (Protonated): High aqueous solubility in acidic media; lower LogD.

e Impurity F: Moderate agueous solubility; acts as a neutral organic molecule. Its retention
behavior in Reverse Phase Chromatography (RP-HPLC) is less sensitive to mobile phase
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pH changes compared to Rizatriptan.

Mechanism of Formation (Degradation Pathway)

Understanding the origin of Des(dimethylamino)hydroxyrizatriptan is vital for controlling it
during stability studies. It typically arises via Oxidative Deamination, a pathway often driven by
radical oxidation or specific enzymatic activity (in biological systems, analogous to Monoamine
Oxidase (MAO) activity converting amines to aldehydes, which then reduce to alcohols).

Visualization: Degradation Pathway

The following diagram illustrates the theoretical oxidative pathway converting Rizatriptan to
Impurity F.

Oxidative Deamination
Rizatriptan (API) (Loss of -N(Me)2) > Intermediate Reduction Des(dimethylamino)hydroxyrizatriptan
(Tertiary Amine) (Aldehyde Species) (Impurity F - Alcohol)

Figure 1: Oxidative Deamination Pathway yielding Impurity F

Click to download full resolution via product page

Figure 1: Theoretical pathway showing the conversion of the amine (Rizatriptan) to the alcohol
(Impurity F) via an aldehyde intermediate.[2]

Analytical Performance & Detection

Distinguishing these two compounds requires exploiting their pKa differences.

HPLC Separation Strategy
¢ Acidic Mobile Phase (pH 2-3):

o Rizatriptan: Protonated (

). Elutes earlier due to increased polarity and repulsion from the stationary phase (if un-
capped).
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o Impurity F: Neutral. Retains longer on C18 columns due to hydrophobic interaction of the
indole core without the solubilizing effect of the charged amine.

o Result: Good resolution; Rizatriptan elutes first, Impurity F elutes later.
e High pH Mobile Phase (pH > 10):
o Rizatriptan: De-protonated (Neutral). Retention increases significantly.
o Impurity F: Remains neutral.
o Result: Co-elution is a risk; selectivity is driven solely by the difference between the

and

groups.

Mass Spectrometry (LC-MS)

e Rizatriptan: Strong
signal at m/z 270.2. Fragmentation yields characteristic dimethylamine loss.
e Impurity F: Strong
signal at m/z 243.1.
o Key Diagnostic: The mass difference of 27 Da (Loss of
[45 Da] + Gain of
[17 Da] = Net -28? No. Calculation: 269 - 45 (dimethylamine) + 17 (OH) = 241. Wait.
o Correction: Rizatriptan (
, MW 269). Remove
(MW 44)

225. Add

(MW 17)
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242.

o Delta: 269 - 242 = 27 Da difference.

Experimental Protocols
Protocol 1: Validated HPLC Separation Method

Purpose: To separate Rizatriptan from Impurity F and other related substances.

System Parameters:

Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse),

Temperature:

Flow Rate: 1.0 mL/min.[3][4][5]

Detection: UV at 225 nm (Isosbestic point for indole ring).

Mobile Phase:
e Solvent A: 10 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Formic Acid.
e Solvent B: Acetonitrile (ACN).

Gradient Program:
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Time (min) % Solvent A % Solvent B Phase Description
0.0 95 5 Equilibration

Isocratic Hold (Elute
5.0 95 5

polar degradants)

Linear Gradient (Elute
20.0 60 40 o

Rizatriptan)

Wash (Elute Impurit
25.0 20 80 ( PHIY

F & Dimers)

| 30.0 | 95 | 5 | Re-equilibration |
Expected Results:
e Rizatriptan Retention: ~12-14 mins (lonized, faster elution).

e Impurity F Retention: ~18-20 mins (Neutral, hydrophobic retention).

Protocol 2: Forced Degradation (Oxidative Stress)

Purpose: To artificially generate Des(dimethylamino)hydroxyrizatriptan to verify method

specificity.
o Preparation: Dissolve Rizatriptan Benzoate to a concentration of 1 mg/mL in 0.1 M HCI.
o Stressing: Add Hydrogen Peroxide (

) to a final concentration of 3%.

e |ncubation: Heat at

for 4 hours.

¢ Quenching: Cool to room temperature and degrade excess peroxide using a catalase
solution or sodium bisulfite.

e Analysis: Inject into the HPLC system described in Protocol 1.
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¢ Observation: Look for the emergence of the peak at RRT ~1.3-1.5 (relative to Rizatriptan)
and confirm identity via LC-MS (m/z 243).

Workflow Visualization

The following diagram outlines the decision logic for identifying this specific impurity during a
stability study.

Unknown Peak Detected
in Stability Sample

l

Check RRT vs API
(Isit>1.0?)

Run LC-MS

(ESI+ Mode)

Observe m/z

m/z = 243 m/z = 285 (+16 Da)
(Delta -27 Da) \or m/z = 521 (Dimer)

Identify as:

Des(dimethylamino)hydroxyrizatriptan
(Impurity F)

Figure 2: Identification Logic for Impurity F

Click to download full resolution via product page

Figure 2: Logical workflow for confirming the identity of
Des(dimethylamino)hydroxyrizatriptan using LC-MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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